Tubulin inhibitor 6

描述

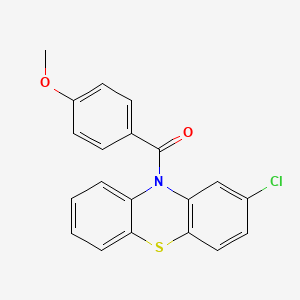

Structure

3D Structure

属性

IUPAC Name |

(2-chlorophenothiazin-10-yl)-(4-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClNO2S/c1-24-15-9-6-13(7-10-15)20(23)22-16-4-2-3-5-18(16)25-19-11-8-14(21)12-17(19)22/h2-12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSWHYHPUEDNIQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105925-39-1 | |

| Record name | 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathway for 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine, a phenothiazine derivative of interest in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the preparation of the core intermediate, 2-chloro-10H-phenothiazine, followed by its N-acylation to yield the final product. This document outlines the detailed experimental protocols, presents key quantitative data, and includes a visual representation of the synthesis workflow.

Core Synthesis Pathway

The synthesis of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine is primarily achieved through a two-stage process:

-

Synthesis of 2-chloro-10H-phenothiazine: This intermediate is prepared via a cyclization reaction of a substituted diphenylamine.

-

N-Acylation of 2-chloro-10H-phenothiazine: The final product is obtained by the acylation of the secondary amine of the phenothiazine core with 4-methoxybenzoyl chloride.

Experimental Protocols

Stage 1: Synthesis of 2-chloro-10H-phenothiazine

The synthesis of the 2-chloro-10H-phenothiazine intermediate can be achieved through the cyclization of m-chlorodiphenylamine with sulfur in the presence of a catalyst such as iodine.

Materials:

-

m-Chlorodiphenylamine

-

Sulfur

-

Iodine (catalyst)

-

Chlorobenzene (solvent)

-

Activated carbon

Procedure:

-

In a reaction vessel, combine m-chlorodiphenylamine and sulfur.

-

Add a catalytic amount of iodine to the mixture.

-

Heat the mixture to approximately 120°C. During this stage, hydrogen sulfide gas will be evolved and should be appropriately scrubbed (e.g., with a sodium hydroxide solution).

-

Maintain the reaction at 168-172°C for approximately 30 minutes.

-

After cooling, dissolve the crude product in chlorobenzene.

-

Add activated carbon for decolorization and reflux the solution for one hour.

-

Filter the hot solution and allow the filtrate to cool to 15°C to induce crystallization.

-

Collect the crystalline 2-chloro-10H-phenothiazine by filtration, wash with a suitable solvent, and dry.

Stage 2: Synthesis of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine

The final product is synthesized by the N-acylation of 2-chloro-10H-phenothiazine with 4-methoxybenzoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Materials:

-

2-chloro-10H-phenothiazine

-

4-methoxybenzoyl chloride

-

Pyridine (base and solvent) or a suitable solvent like dioxane with a base.

Procedure:

-

Dissolve 2-chloro-10H-phenothiazine in a suitable solvent such as pyridine or dioxane in a reaction flask.

-

Add 4-methoxybenzoyl chloride to the solution. If not using pyridine as the solvent, add a base like pyridine to the reaction mixture.

-

The reaction mixture is typically stirred at room temperature or gently heated to ensure completion.

-

Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by pouring it into water or a dilute acid solution to precipitate the crude product and remove the base.

-

The solid product is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Quantitative Data

While specific yields and detailed spectral data for 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine are not widely reported in publicly available literature, the following table summarizes the expected data based on analogous reactions and the properties of the constituent parts. Researchers should expect to characterize the final product using standard analytical techniques to confirm its identity and purity.

| Parameter | 2-chloro-10H-phenothiazine | 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine (Expected) |

| Molecular Formula | C₁₂H₈ClNS | C₂₀H₁₄ClNO₂S |

| Molecular Weight | 233.72 g/mol | 367.85 g/mol |

| Appearance | Yellowish to greenish-yellow crystalline solid | Off-white to pale yellow solid |

| Melting Point | ~196-200 °C | Not widely reported, expected to be a defined melting point |

| Yield | ~78% (as per patent literature for a similar process) | Dependent on reaction conditions and purification |

| ¹H NMR | Aromatic protons and a broad singlet for the N-H proton. | Aromatic protons from both phenothiazine and methoxybenzoyl moieties, a singlet for the methoxy group protons. The N-H proton signal will be absent. |

| ¹³C NMR | Aromatic carbons. | Aromatic carbons, a carbonyl carbon, and a methoxy carbon. |

| IR (cm⁻¹) | N-H stretching band (~3300 cm⁻¹), C-S, C-N, and aromatic C-H bands. | Absence of N-H stretching band, presence of a strong C=O stretching band (~1650-1680 cm⁻¹), C-O, C-S, C-N, and aromatic C-H bands. |

| Mass Spec (m/z) | [M]+ at ~233/235 (isotopic pattern for Cl) | [M]+ at ~367/369 (isotopic pattern for Cl) |

Visualizing the Synthesis Pathway

The following diagrams illustrate the logical flow of the synthesis process.

Unraveling the Molecular Odyssey of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine: A Technical Guide to its Putative Mechanism of Action

For Immediate Release

This technical whitepaper provides a comprehensive analysis of the putative mechanism of action for the novel compound, 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of neuropharmacology and oncology. Given the absence of direct experimental data for this specific molecule, this guide synthesizes information from the well-established pharmacology of the phenothiazine class of compounds and structurally related molecules to propose a likely biological activity profile.

Executive Summary

2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine is a derivative of the phenothiazine tricycle, a scaffold renowned for its diverse pharmacological activities. While direct experimental evidence for this specific compound is not publicly available, its structural features—a 2-chloro substitution on the phenothiazine ring and a 4-methoxybenzoyl group at the N-10 position—allow for a scientifically grounded postulation of its mechanism of action. The primary putative mechanism is antagonism of dopamine D2 receptors, a hallmark of first-generation antipsychotic drugs.[1] Additionally, emerging research on N-acyl phenothiazines suggests potential for alternative or additional mechanisms, including inhibition of tubulin polymerization and modulation of cholinergic pathways.

The Phenothiazine Core: A Foundation of Neuroleptic Activity

The phenothiazine nucleus is a cornerstone of antipsychotic drug development.[2] The introduction of chlorpromazine in the 1950s revolutionized the treatment of schizophrenia and other psychotic disorders.[3] The therapeutic effects of these "typical" antipsychotics are primarily attributed to their ability to block dopamine receptors in the mesolimbic pathway of the brain.[1]

The 2-chloro substitution on the phenothiazine ring is a critical determinant of antipsychotic potency. This electron-withdrawing group is believed to enhance the affinity of the molecule for the dopamine D2 receptor.

Putative Primary Mechanism of Action: Dopamine D2 Receptor Antagonism

Based on its structural analogy to classic phenothiazine antipsychotics, the principal hypothesized mechanism of action for 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine is the blockade of postsynaptic dopamine D2 receptors.

Signaling Pathway

In a normal physiological state, the binding of dopamine to its D2 receptor, a G protein-coupled receptor (GPCR), initiates a signaling cascade that results in the inhibition of adenylyl cyclase. This leads to decreased intracellular levels of cyclic AMP (cAMP) and reduced protein kinase A (PKA) activity.

2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine is proposed to act as a competitive antagonist at the D2 receptor, preventing the binding of endogenous dopamine. This blockade would disrupt the downstream signaling, leading to a normalization of dopaminergic neurotransmission in hyperactive states.

Potential Secondary and Alternative Mechanisms of Action

While dopamine antagonism is the most probable mechanism, the N-10-acyl substitution introduces the possibility of other biological activities.

Inhibition of Tubulin Polymerization

Recent studies on N-benzoylated phenoxazines and phenothiazines have indicated that these modifications can confer antiproliferative activity through the inhibition of tubulin polymerization.[4] This mechanism is distinct from the neuroleptic effects and suggests a potential application in oncology.

References

The Evolving Therapeutic Landscape of Phenothiazine Derivatives: A Technical Guide to their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Phenothiazine, a tricyclic heterocyclic compound, has long been a cornerstone in medicinal chemistry, primarily known for its neuroleptic applications. However, recent advancements in drug discovery have unveiled a much broader spectrum of biological activities for novel phenothiazine derivatives, positioning them as promising candidates for a range of therapeutic areas including oncology, infectious diseases, and inflammatory conditions. This technical guide provides an in-depth exploration of the biological activities of these emerging compounds, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Quantitative Biological Activity Data

The therapeutic potential of novel phenothiazine derivatives is underscored by their potent activity in various biological assays. The following tables summarize the quantitative data from recent studies, providing a comparative overview of their efficacy.

Anticancer Activity

Recent research has highlighted the significant cytotoxic effects of novel phenothiazine derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are presented below.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| DPT-1 (10H-3,6-diazaphenothiazine) | A549 (Lung Carcinoma) | 1.526 ± 0.004 | [1] |

| H1299 (Lung Carcinoma) | 2.873 ± 0.038 | [1] | |

| DPT-2 (7-(3′-dimethylaminopropyl)diquinothiazine) | A549 (Lung Carcinoma) | 3.447 ± 0.054 | [1] |

| H1299 (Lung Carcinoma) | 4.112 ± 0.038 | [1] | |

| PEGylated Phenothiazine (PP) | CT26 (Mouse Colon Carcinoma) | 229.1 | [2] |

| HeLa (Cervical Cancer) | 229.1 | [2] | |

| MeWo (Skin Cancer) | 251.9 | [2] | |

| PEGylated Phenothiazine (PPO) | HepG2 (Human Liver Cancer) | 161.3 | [2] |

| MCF7 (Breast Cancer) | 131.7 | [2] | |

| Trifluoromethyl-phenothiazine derivative | HEp-2 (Larynx Carcinoma) | 4.7 µg/mL | [3] |

| 10-[4-(phthalimido)butyl]-10H-phenothiazine | HEp-2 (Larynx Carcinoma) | 7.8 µg/mL | [3] |

| 10-[3-(phthalimido)propyl]-2-trifluoromethyl-10H-phenothiazine | HEp-2 (Larynx Carcinoma) | 11.5 µg/mL | [3] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has spurred the search for new antimicrobial agents. Phenothiazine derivatives have demonstrated notable activity against a range of bacteria, with Minimum Inhibitory Concentrations (MICs) indicating their potential as novel antibiotics.

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Thioridazine | Gram-positive & Gram-negative bacteria | 25-100 | [4] |

| Chlorpromazine | E. coli | 15 | [5] |

| Gram-positive & Gram-negative bacteria | 25-100 | [4] | |

| Trifluoperazine | Gram-positive & Gram-negative bacteria | 25-100 | [4] |

| Fluphenazine | Gram-positive & Gram-negative bacteria | 25-100 | [4] |

| (S)-JBC 1847 | S. aureus (various strains) | 0.125 - 1 | [6] |

Experimental Protocols

Reproducibility and standardization are paramount in scientific research. This section provides detailed methodologies for the key experiments cited in this guide.

Anticancer Activity: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines (e.g., A549, H1299)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Novel phenothiazine derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the phenothiazine derivatives in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a negative control (untreated cells).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, remove the medium containing the compounds and add 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: After the incubation with MTT, carefully remove the MTT solution and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Novel phenothiazine derivatives

-

Sterile 96-well microplates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Microplate reader or visual inspection

Procedure:

-

Compound Preparation: Prepare a stock solution of each phenothiazine derivative. Perform serial two-fold dilutions of the compounds in CAMHB in the wells of a 96-well microplate.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the microplate at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism as detected by the unaided eye or using a microplate reader.

Signaling Pathways and Mechanisms of Action

The biological activities of novel phenothiazine derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Inhibition of NF-κB Signaling Pathway

The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) plays a critical role in inflammation and cancer cell survival. Some phenothiazine derivatives have been shown to inhibit the NF-κB signaling pathway, contributing to their anticancer effects.

Caption: Inhibition of the NF-κB signaling pathway by a novel phenothiazine derivative.

Induction of Reactive Oxygen Species (ROS)

Many anticancer agents exert their effects by inducing oxidative stress in cancer cells. Phenothiazine derivatives can increase the production of reactive oxygen species (ROS), leading to cellular damage and apoptosis.

Caption: Induction of reactive oxygen species (ROS) and subsequent apoptosis by a phenothiazine derivative.

Conclusion and Future Directions

The studies summarized in this technical guide demonstrate the significant and diverse biological activities of novel phenothiazine derivatives. Their potent anticancer and antimicrobial properties, coupled with an increasing understanding of their mechanisms of action, position them as a highly promising class of compounds for further drug development. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as conducting in-vivo studies to validate their therapeutic efficacy and safety profiles. The continued exploration of this versatile chemical scaffold holds great promise for addressing unmet needs in various disease areas.

References

- 1. researchgate.net [researchgate.net]

- 2. Pegylation of phenothiazine – A synthetic route towards potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antitumor activity of phenothiazine-related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. euroasiapub.org [euroasiapub.org]

- 6. Phenothiazine Derivatives: The Importance of Stereoisomerism in the Tolerance and Efficacy of Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]

Crystal Structure Analysis of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure, experimental protocols, and potential signaling pathways of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

Phenothiazine and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These activities include antipsychotic, antiemetic, antihistaminic, and anticancer properties. The therapeutic effects of phenothiazine derivatives are closely linked to their three-dimensional structure and their interactions with various biological targets.

The specific compound, 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine, is an N-acyl derivative of 2-chlorophenothiazine. The introduction of the 4-methoxybenzoyl group at the N10 position is expected to significantly influence its physicochemical properties and biological activity. Understanding the precise crystal structure of this molecule is paramount for elucidating its structure-activity relationship (SAR) and for the rational design of novel therapeutic agents.

This guide summarizes the crystallographic data, details the experimental procedures for synthesis and crystal growth, and explores the potential signaling pathways through which this compound may exert its pharmacological effects.

Data Presentation: Crystallographic Data

While a specific crystal structure for 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine is not publicly available, we present the crystallographic data for a closely related N-acyl phenothiazine derivative, (4a,12a-dihydro-12H-benzo[1][2][3][4]thiazino[2,3-b]quinoxalin-12-yl)(phenyl)methanone, to provide insights into the expected structural features.[5]

| Parameter | Value |

| Empirical Formula | C25H17N3OS |

| Formula Weight | 407.49 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | a = 10.345(2) Åb = 16.678(3) Åc = 11.567(2) Å |

| Volume | 1994.4(7) ų |

| Z | 4 |

| Density (calculated) | 1.357 Mg/m³ |

| Absorption Coefficient | 0.19 mm⁻¹ |

| Crystal Size | 0.10 x 0.08 x 0.05 mm |

| Theta range for data collection | 3.9 to 25.0° |

| Reflections collected | 17359 |

| Independent reflections | 3501 [R(int) = 0.045] |

| Final R indices [I>2sigma(I)] | R1 = 0.046, wR2 = 0.113 |

| R indices (all data) | R1 = 0.057, wR2 = 0.121 |

Data obtained from a representative N-acyl phenothiazine structure.[5]

Experimental Protocols

Synthesis of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine

The synthesis of the title compound can be achieved through the N-acylation of 2-chloro-10H-phenothiazine with 4-methoxybenzoyl chloride.

Materials:

-

2-chloro-10H-phenothiazine

-

4-methoxybenzoyl chloride

-

Pyridine (or another suitable base)

-

Anhydrous solvent (e.g., dichloromethane, chloroform)

-

Deionized water

-

Standard laboratory glassware and equipment

Procedure:

-

In a round-bottom flask, dissolve 2-chloro-10H-phenothiazine in an anhydrous solvent.

-

Add a suitable base, such as pyridine, to the solution to act as a scavenger for the HCl generated during the reaction.

-

Slowly add 4-methoxybenzoyl chloride to the reaction mixture at room temperature with constant stirring.

-

Allow the reaction to proceed for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture into water to precipitate the product.

-

Filter the precipitate, wash with deionized water, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent or by column chromatography.

Single Crystal Growth

High-quality single crystals suitable for X-ray diffraction can be grown using slow evaporation techniques.

Procedure:

-

Dissolve the purified 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine in a suitable solvent or a mixture of solvents (e.g., cyclohexane/dichloromethane).

-

Filter the solution to remove any insoluble impurities.

-

Transfer the solution to a clean vial and cover it with a perforated lid to allow for slow evaporation of the solvent.

-

Allow the vial to stand undisturbed in a vibration-free environment at a constant temperature.

-

Monitor the vial periodically for the formation of single crystals.

-

Once suitable crystals have formed, carefully select a well-formed crystal for X-ray diffraction analysis.[3]

Single-Crystal X-ray Diffraction Analysis

The crystal structure can be determined using a single-crystal X-ray diffractometer.

Procedure:

-

Mount a suitable single crystal on a goniometer head.

-

Center the crystal in the X-ray beam.

-

Collect diffraction data at a controlled temperature (e.g., 100 K or 293 K) using monochromatic X-radiation (e.g., Mo Kα or Cu Kα).

-

Process the collected data, including integration of reflection intensities and absorption correction.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model using full-matrix least-squares on F².

-

Locate hydrogen atoms in the difference Fourier map and refine their positions.

Mandatory Visualization

Experimental Workflow

Caption: Workflow for synthesis, crystallization, and analysis.

Potential Signaling Pathways

Phenothiazine derivatives are known to interact with various receptors in the central nervous system. The diagrams below illustrate the potential signaling pathways that may be modulated by 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine.

Dopamine Receptor Signaling

Caption: Antagonism of the Dopamine D2 receptor pathway.

Serotonin Receptor Signaling

Caption: Antagonism of the 5-HT2A receptor pathway.

Conclusion

This technical guide provides a foundational understanding of the crystal structure analysis of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine. While a definitive crystal structure for this specific molecule is yet to be reported, the provided data on a related compound offers valuable structural insights. The detailed experimental protocols for synthesis and crystallization serve as a practical guide for researchers. Furthermore, the visualized potential signaling pathways highlight the plausible mechanisms of action for this compound, paving the way for further pharmacological investigation and drug development efforts. The elucidation of the precise crystal structure of the title compound remains a critical step for advancing our understanding of its therapeutic potential.

References

- 1. dc.etsu.edu [dc.etsu.edu]

- 2. KEGG PATHWAY Database [genome.jp]

- 3. Results for "Single Crystal X-ray Diffraction" | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Phenothiazine and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities. The introduction of a 4-methoxybenzoyl group at the N-10 position of the 2-chloro-10H-phenothiazine core is a strategic modification aimed at exploring novel structure-activity relationships. A thorough understanding of the spectroscopic characteristics of this molecule is paramount for its unambiguous identification, purity assessment, and further development. This document serves as a comprehensive guide to the predicted spectroscopic data (NMR, IR, MS) and a general synthetic protocol for 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine, derived from the analysis of its precursors.

Predicted ¹H and ¹³C NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure. The predicted chemical shifts for the target molecule are presented below.

Table 1: Predicted ¹H and ¹³C NMR Data for 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenothiazine Ring | ||

| Aromatic CH | 7.0 - 7.8 | 115 - 145 |

| 4-Methoxybenzoyl Group | ||

| Aromatic CH | 6.9 - 7.9 | 114 - 164 |

| Methoxy (-OCH₃) | ~3.8 | ~55 |

| Carbonyl (C=O) | - | ~168 |

Note: The predicted ranges are based on the known spectra of related N-acylphenothiazines and anisoyl derivatives. The exact chemical shifts will be influenced by the solvent and the electronic interaction between the two moieties.

Predicted Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule.

Table 2: Predicted Key IR Absorption Bands for 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (Amide I) | 1670 - 1690 | Strong |

| C-O (Methoxy) | 1250 - 1270 and 1020 - 1040 | Strong |

| C-N | 1280 - 1350 | Medium |

| C-Cl | 700 - 800 | Medium |

| Aromatic C-H | 3000 - 3100 | Medium |

Predicted Mass Spectrometry (MS) Data

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound.

Table 3: Predicted Mass Spectrometry Data for 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine

| Ion | Predicted m/z | Notes |

| [M]⁺ | 367.06 | Molecular Ion (for ³⁵Cl isotope) |

| [M+2]⁺ | 369.06 | Isotopic peak for ³⁷Cl |

| [M - C₈H₇O₂]⁺ | 232.99 | Loss of the 4-methoxybenzoyl group |

| [C₈H₇O₂]⁺ | 135.04 | 4-methoxybenzoyl cation |

Experimental Protocols

The following section details a general experimental protocol for the synthesis of N-acylphenothiazines, which can be adapted for the synthesis of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine.

General Synthesis of N-Acylphenothiazines

This procedure involves the acylation of a phenothiazine derivative with an appropriate acyl chloride in the presence of a base.

Materials:

-

2-chloro-10H-phenothiazine

-

4-methoxybenzoyl chloride

-

Anhydrous Toluene (or other suitable aprotic solvent)

-

Triethylamine (or another suitable base)

-

Anhydrous Magnesium Sulfate

-

Hexane

-

Ethyl Acetate

Procedure:

-

A solution of 2-chloro-10H-phenothiazine in anhydrous toluene is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

An equimolar amount of triethylamine is added to the solution.

-

The reaction mixture is stirred at room temperature, and a solution of 4-methoxybenzoyl chloride in anhydrous toluene is added dropwise.

-

The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

The reaction mixture is filtered to remove the triethylamine hydrochloride salt.

-

The filtrate is washed sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

-

The purified fractions are combined, and the solvent is evaporated to yield the final product.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine.

Caption: Synthetic and characterization workflow for 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine.

Potential Therapeutic Targets of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine: An In-depth Technical Guide

Disclaimer: No specific scientific data has been published for the compound 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine. This guide extrapolates potential therapeutic targets based on the well-established pharmacology of the phenothiazine chemical class, to which this compound belongs. The information presented herein is intended for research and drug development professionals and should be interpreted as a theoretical framework for guiding future investigations.

Introduction to Phenothiazines

Phenothiazines are a class of heterocyclic organic compounds that have been extensively studied and utilized in medicine for over a century. The core phenothiazine structure consists of a tricyclic ring system with a sulfur and a nitrogen atom. Derivatives of this scaffold have demonstrated a wide range of biological activities, most notably as antipsychotic agents. However, emerging research has highlighted their potential in other therapeutic areas, including oncology and infectious diseases.

The specific compound, 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine, is a derivative of 2-chlorophenothiazine. The substitutions at the 2-position (chloro group) and the 10-position (4-methoxybenzoyl group) are expected to significantly influence its pharmacological profile. Based on the structure-activity relationships of phenothiazines, it is hypothesized that this compound will retain the core mechanism of action of the parent class while potentially exhibiting a unique spectrum of activity and selectivity.

Primary Therapeutic Target: Dopamine Receptors

The hallmark of phenothiazine pharmacology is the antagonism of dopamine receptors, particularly the D2 subtype.[1][2][3] This action is the primary mechanism behind their antipsychotic effects.[4][5] It is highly probable that 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine will also interact with dopamine receptors.

Dopaminergic Signaling Pathway

The diagram below illustrates the general mechanism of dopamine receptor antagonism by phenothiazines.

Quantitative Data for Representative Phenothiazines

The following table summarizes the binding affinities of well-studied phenothiazines for dopamine receptors. It is anticipated that 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine would exhibit comparable affinities.

| Compound | D1 Receptor Ki (nM) | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D4 Receptor Ki (nM) |

| Chlorpromazine | 23 | 1.1 | 2.5 | 7.2 |

| Fluphenazine | 1.2 | 0.38 | 0.16 | 0.8 |

| Thioridazine | 11 | 3.5 | 9.1 | 25 |

Data compiled from various public databases. Ki values represent the inhibition constant and a lower value indicates higher binding affinity.

Secondary and Novel Therapeutic Targets

Beyond dopamine receptors, phenothiazines have been shown to interact with a variety of other molecular targets, suggesting a broader therapeutic potential. These interactions may contribute to both the desired therapeutic effects and the side-effect profile of this class of compounds.

Serotonin Receptors

Many phenothiazines also exhibit antagonist activity at serotonin (5-HT) receptors, particularly the 5-HT2A and 5-HT2C subtypes. This activity is a key feature of atypical antipsychotics and is associated with a lower incidence of extrapyramidal side effects.

Histamine and Adrenergic Receptors

Antagonism at histamine H1 receptors contributes to the sedative effects of many phenothiazines.[6] Blockade of alpha-1 adrenergic receptors can lead to orthostatic hypotension.

Potential Anti-Cancer Targets

Recent research has uncovered the anti-cancer properties of phenothiazines, with several potential mechanisms of action being investigated.[7][8][9][10]

-

Induction of Apoptosis: Phenothiazines have been shown to induce programmed cell death in various cancer cell lines.[9]

-

Inhibition of Multidrug Resistance (MDR): Some derivatives can inhibit P-glycoprotein and other MDR pumps, potentially reversing drug resistance in cancer cells.

-

Disruption of Signaling Pathways: Phenothiazines can modulate key signaling pathways involved in cancer cell proliferation and survival, such as the Akt and MAPK/ERK pathways.[4]

The diagram below depicts a simplified overview of potential anti-cancer signaling pathways targeted by phenothiazines.

References

- 1. Antipsychotics, Phenothiazine: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 2. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. List of Phenothiazine antipsychotics - Drugs.com [drugs.com]

- 4. Phenothiazine Antipsychotic Drug Facts, Side Effects, Dosage [medicinenet.com]

- 5. youtube.com [youtube.com]

- 6. Antihistamine - Wikipedia [en.wikipedia.org]

- 7. tandfonline.com [tandfonline.com]

- 8. The Anticancer Activity of the Old Neuroleptic Phenothiazine-type Drug Thioridazine | Anticancer Research [ar.iiarjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. Antitumor properties of phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Elusive Structure-Activity Relationship of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine: A Technical Overview for Drug Development Professionals

An In-depth Exploration of Phenothiazine Scaffolds in Oncology

General Structure-Activity Relationships of Phenothiazine Derivatives in Anticancer Research

The anticancer activity of phenothiazine derivatives is intricately linked to the nature and position of substituents on their tricyclic core and the side chain at the 10-position. The phenothiazine scaffold itself is a privileged structure in medicinal chemistry, known for its diverse biological activities, including antipsychotic, antihistaminic, and, more recently, anticancer effects.[1][2] The key positions for modification that significantly influence cytotoxicity are the 2-position of the phenothiazine ring and the substituent at the 10-position (N10).

Substitution at the 2-Position

The 2-position of the phenothiazine ring is a critical determinant of biological activity. Electron-withdrawing groups at this position have been consistently shown to enhance the anticancer and antipsychotic properties of these compounds.[3] This is a crucial consideration for the target molecule, 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine, which features a chloro group at this position. The nature of the electron-withdrawing group can modulate the potency and selectivity of the compound.

Substitution at the 10-Position (N10)

The substituent at the N10 position plays a pivotal role in the pharmacological profile of phenothiazine derivatives. The introduction of various acyl groups, including benzoyl moieties, has been explored to develop novel anticancer agents. The nature of the substituent on the benzoyl ring can significantly impact cytotoxicity. While direct SAR data for the 4-methoxybenzoyl group on a 2-chlorophenothiazine is scarce, studies on related structures, such as 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines, have shown that substituents on the benzoyl ring can modulate anticancer activity against various cancer cell lines.[4][5]

Table 1: General SAR Trends for Phenothiazine Derivatives as Anticancer Agents

| Position of Substitution | General Effect on Anticancer Activity | Examples of Substituents | Citation |

| 2-Position | Electron-withdrawing groups generally increase activity. | -Cl, -CF3, -NO2 | [3] |

| 10-Position (N10) | The nature of the N-acyl or N-alkyl side chain is critical for activity. A three-carbon chain between N10 and a terminal amino group is often optimal for neuroleptic activity, but this may differ for anticancer effects. Bulkier aromatic acyl groups are being investigated for cytotoxicity. | Alkyl chains, Acyl groups (e.g., benzoyl), Heterocyclic moieties | [1][4] |

| Substituents on 10-Benzoyl Ring | The electronic and steric properties of substituents can influence activity. Both electron-donating and electron-withdrawing groups have shown activity in related scaffolds, suggesting a complex relationship that is likely target-dependent. | -OCH3, -Cl, -NO2, -CH3 | [4][5] |

Experimental Protocols for Evaluation of Cytotoxicity

To assess the anticancer potential of phenothiazine derivatives, a variety of in vitro cytotoxicity assays are employed. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability.

Detailed Methodology for MTT Assay

1. Cell Culture and Seeding:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

For the assay, cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

2. Compound Treatment:

-

A stock solution of the test compound (e.g., 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine) is prepared in a suitable solvent like DMSO.

-

Serial dilutions of the compound are made in the culture medium to achieve the desired final concentrations.

-

The old medium is removed from the wells, and 100 µL of the medium containing the test compound at various concentrations is added to the respective wells.

-

Control wells containing medium with DMSO (vehicle control) and untreated cells are also included.

3. Incubation:

-

The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow the compound to exert its effect.

4. MTT Addition and Incubation:

-

After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

-

The plates are then incubated for another 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

5. Formazan Solubilization:

-

The medium containing MTT is carefully removed.

-

100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) is added to each well to dissolve the formazan crystals.

6. Absorbance Measurement:

-

The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

7. Data Analysis:

-

The percentage of cell viability is calculated relative to the untreated control.

-

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Visualizing Workflows and Pathways

Diagrams are essential tools for representing complex biological processes and experimental procedures. The following diagrams were created using the Graphviz DOT language to illustrate a hypothetical signaling pathway that could be targeted by phenothiazine derivatives and a general workflow for screening these compounds.

Caption: General workflow for the synthesis, screening, and SAR analysis of novel phenothiazine derivatives.

Caption: Hypothetical inhibition of the Ras-Raf-MEK-ERK signaling pathway by a phenothiazine derivative.

Conclusion and Future Directions

While a definitive SAR for 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine remains to be elucidated, the broader principles governing the anticancer activity of phenothiazine derivatives provide a solid foundation for future research. The key takeaways for drug development professionals are the critical roles of the 2-position substituent and the N10-side chain in modulating cytotoxicity. Systematic studies involving a series of 10-aroyl-phenothiazines with diverse substituents on both the phenothiazine core and the benzoyl ring are warranted. Such studies, coupled with robust in vitro screening and mechanistic investigations, will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold in the fight against cancer. The synthesis and evaluation of a focused library of analogs around the 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine core would be a logical next step to generate the specific quantitative data needed to drive lead optimization efforts.

References

- 1. The primary in vitro anticancer activity of "half-mustard type" phenothiazines in NCI's revised anticancer screening paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cancer cell cytotoxicities of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

In-depth Technical Guide: Preliminary Cytotoxicity Screening of Phenothiazine Derivatives

Disclaimer: This technical guide focuses on the preliminary cytotoxicity screening of phenothiazine derivatives as a class of compounds. Extensive literature searches did not yield specific cytotoxicity data for 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine. Therefore, this document utilizes data and protocols from studies on structurally related phenothiazine and other heterocyclic compounds to provide a representative technical overview for researchers, scientists, and drug development professionals.

Introduction

Phenothiazine and its derivatives represent a class of heterocyclic compounds with a broad spectrum of biological activities, including antipsychotic, antiemetic, and antihistaminic effects.[1] More recently, their potential as anticancer agents has garnered significant interest, prompting extensive in vitro cytotoxicity screenings against various cancer cell lines.[1] The core structure of phenothiazine offers a versatile scaffold for chemical modifications, leading to the synthesis of novel derivatives with enhanced cytotoxic properties.

This guide provides a comprehensive overview of the methodologies and data interpretation involved in the preliminary cytotoxicity screening of these compounds. It details standardized experimental protocols, presents exemplary data in a structured format, and illustrates key experimental and biological pathways through diagrams.

Data Presentation: Cytotoxicity of Heterocyclic Compounds

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The following table summarizes the IC50 values for various heterocyclic derivatives against several common human cancer cell lines, as determined by the MTT assay. This data serves as a reference for the expected potency of novel therapeutic candidates.

| Compound/Derivative | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Benzo[a]phenazine derivative 5d-2 | HeLa (Cervical Cancer) | 1.04 - 2.27 | - | - |

| Benzo[a]phenazine derivative 5d-2 | A549 (Lung Cancer) | 1.04 - 2.27 | - | - |

| Benzo[a]phenazine derivative 5d-2 | MCF-7 (Breast Cancer) | 1.04 - 2.27 | Doxorubicin | 7.67 |

| Benzo[a]phenazine derivative 5d-2 | HL-60 (Leukemia) | 1.04 - 2.27 | - | - |

| Thiazolidinone derivative 19h | A549 (Lung Cancer) | 3 - 4.5 | 5-FU | 6 |

| Thiazolidinone derivative 19c | A549 (Lung Cancer) | 3 - 4.5 | 5-FU | 6 |

| Thiazolidinone derivative 19f | A549 (Lung Cancer) | 3 - 4.5 | 5-FU | 6 |

| Thiazolidinone derivative 19l | A549 (Lung Cancer) | 3 - 4.5 | 5-FU | 6 |

| Manganese Terpyridine Complex 2c | MCF-7 (Breast Cancer) | 0.356 | Cisplatin | - |

| Ru(II) Complex | A549 (Lung Cancer) | 7.70 | Cisplatin | 15.1 |

| Ru(II) Complex | HeLa (Cervical Cancer) | 11.2 | Cisplatin | 21.3 |

Data compiled from multiple sources.[2][3][4][5]

Experimental Protocols

The following are detailed protocols for two common colorimetric assays used to assess cell viability and cytotoxicity: the MTT assay and the LDH assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a widely used method to assess cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living, metabolically active cells.[6][7]

Materials:

-

MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol or acidified isopropanol)[7][8]

-

96-well flat-bottom plates

-

Phosphate-buffered saline (PBS)

-

Complete cell culture medium

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[9] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After incubation, carefully remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations to the respective wells. Include wells with untreated cells (negative control) and wells with medium only (background control).

-

Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[8][10]

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the reduction of MTT to formazan crystals.[9][10]

-

Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of MTT solvent to each well to dissolve the formazan.[8][10]

-

Absorbance Reading: Cover the plate with foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[7][8] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[10]

-

Data Analysis: Calculate the percentage of cell viability for each treatment by comparing the absorbance of treated wells to that of the untreated control wells, after subtracting the background absorbance.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a method to quantify cell death by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[11]

Materials:

-

LDH Cytotoxicity Assay Kit (containing reaction buffer, substrate mix, and stop solution)

-

96-well flat-bottom plates

-

Cell Lysis Solution (often provided in the kit)

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol to seed and treat the cells with the test compound.

-

Controls: Prepare the following controls:

-

Background Control: Medium without cells.

-

Low Control (Spontaneous LDH release): Untreated cells.

-

High Control (Maximum LDH release): Untreated cells treated with Cell Lysis Solution 1 hour before the end of the incubation period.[12]

-

-

Sample Collection: After incubation, centrifuge the 96-well plate at approximately 600 x g for 10 minutes to pellet the cells.[12]

-

Enzyme Reaction: Carefully transfer 10-50 µL of the supernatant from each well to a new, optically clear 96-well plate.[12]

-

Reagent Addition: Prepare the LDH reaction mix according to the kit manufacturer's instructions and add 100 µL to each well containing the supernatant.[12]

-

Incubation and Reading: Incubate the plate at room temperature for up to 30 minutes, protected from light. The reaction involves the conversion of a tetrazolium salt into a colored formazan product.[11] Stop the reaction using the stop solution if provided. Measure the absorbance at the recommended wavelength (e.g., 490 nm).[11]

-

Data Analysis: Subtract the background control absorbance from all other readings. Calculate the percentage of cytotoxicity using the following formula:

-

% Cytotoxicity = [(Test Sample LDH activity - Low Control LDH activity) / (High Control LDH activity - Low Control LDH activity)] x 100

-

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for cytotoxicity screening and a simplified signaling pathway for apoptosis, a common mechanism of cell death induced by cytotoxic compounds.

Caption: Experimental workflow for in vitro cytotoxicity screening.

Caption: Simplified signaling pathway for apoptosis.

Conclusion

Preliminary cytotoxicity screening is a critical first step in the evaluation of novel compounds, such as phenothiazine derivatives, for their potential as anticancer agents. The MTT and LDH assays are robust, reliable, and high-throughput methods for obtaining initial data on a compound's efficacy and potency. The data and protocols presented in this guide provide a framework for conducting these essential in vitro studies. Subsequent research should focus on elucidating the precise mechanisms of action and validating these in vitro findings in more complex preclinical models.

References

- 1. eurekaselect.com [eurekaselect.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. real-research.com [real-research.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. researchgate.net [researchgate.net]

- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - FR [thermofisher.com]

- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 11. youtube.com [youtube.com]

- 12. biopioneerinc.com [biopioneerinc.com]

2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine CAS number and chemical identifiers

Disclaimer: The following technical guide is a scientifically constructed document based on established chemical principles and data from analogous compounds. As of the date of this document, "2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine" is not a commercially available compound with a registered CAS number or published experimental data. Therefore, the information presented herein, including chemical identifiers, experimental protocols, and characterization data, is predictive. This guide is intended for research and development professionals for informational and planning purposes.

Introduction

Phenothiazine and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antipsychotic, antiemetic, and antihistaminic properties. More recently, N-acylphenothiazine derivatives have garnered significant interest for their potential as cytotoxic agents and modulators of multidrug resistance in cancer therapy. This guide focuses on the hypothetical compound 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine, providing a comprehensive overview of its predicted chemical properties, a proposed synthetic route, and potential biological significance based on related structures.

Chemical Identifiers and Physicochemical Properties

Due to the novel nature of the target compound, official chemical identifiers are not available. The following table summarizes the identifiers for the key starting material, 2-chloro-10H-phenothiazine, and the predicted properties for the final compound.

| Identifier | 2-chloro-10H-phenothiazine | 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine (Predicted) |

| CAS Number | 92-39-7 | Not Assigned |

| Molecular Formula | C₁₂H₈ClNS | C₂₀H₁₄ClNO₂S |

| Molecular Weight | 233.72 g/mol | 367.85 g/mol |

| IUPAC Name | 2-chloro-10H-phenothiazine | 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine |

| SMILES | Clc1ccc2Sc3ccccc3Nc2c1 | O=C(c1ccc(OC)cc1)N1c2ccccc2Sc2ccc(Cl)cc12 |

| InChI Key | KFZGLJSYQXZIGP-UHFFFAOYSA-N | (Predicted) |

| Appearance | Beige Solid | Predicted: Off-white to pale yellow solid |

| Solubility | Soluble in acetone, chloroform, and hot acetic acid | Predicted: Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate |

Proposed Synthesis

The synthesis of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine can be achieved via the N-acylation of 2-chloro-10H-phenothiazine with 4-methoxybenzoyl chloride. This reaction is a standard procedure for the acylation of secondary amines.

Synthetic Workflow

Caption: Proposed synthetic workflow for 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine.

Experimental Protocol

Materials:

-

2-chloro-10H-phenothiazine

-

4-methoxybenzoyl chloride

-

Triethylamine (or pyridine)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-10H-phenothiazine (1.0 eq) in anhydrous DCM.

-

To this solution, add triethylamine (1.2 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of 4-methoxybenzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Predicted Characterization Data

The following table summarizes the predicted spectral data for 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine based on the analysis of its structure and data from similar N-aroylphenothiazines.

| Technique | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.80-7.70 (d, 2H, Ar-H ortho to C=O), 7.50-6.80 (m, 7H, phenothiazine protons), 7.00-6.90 (d, 2H, Ar-H meta to C=O), 3.85 (s, 3H, -OCH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 168 (C=O), 163 (C-OCH₃), 145-120 (aromatic carbons), 55.5 (-OCH₃) |

| FT-IR (KBr, cm⁻¹) | ν: 3100-3000 (Ar C-H), 1680-1660 (C=O stretch), 1600-1450 (Ar C=C stretch), 1250 (C-O stretch), 840 (p-substituted benzene C-H bend), 750 (C-Cl stretch) |

| Mass Spectrometry (ESI-MS) | m/z: 368.05 [M+H]⁺, 390.03 [M+Na]⁺ |

Potential Biological Activity and Signaling Pathways

While the specific biological activity of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine has not been investigated, the broader class of N-acylphenothiazines has shown promise in several therapeutic areas, particularly in oncology.

Some N-acylphenothiazine derivatives have demonstrated higher cytotoxic activity against human leukemia and squamous carcinoma cell lines than the parent phenothiazine compound.[1] The mechanism of this cytotoxicity is thought to be multifactorial.

One potential mechanism of action is the inhibition of P-glycoprotein (P-gp), a transmembrane efflux pump that is a major contributor to multidrug resistance (MDR) in cancer. By inhibiting P-gp, these compounds can increase the intracellular concentration of co-administered chemotherapeutic agents, thereby restoring their efficacy. The interaction is believed to be related to the lipophilicity of the N-acylphenothiazine derivatives.

Caption: Potential mechanism of action via P-glycoprotein inhibition.

Furthermore, phenothiazine derivatives are known to interact with various cellular targets, and their cytotoxic effects may also be mediated through the induction of apoptosis, cell cycle arrest, or interference with other signaling pathways crucial for cancer cell survival.

Conclusion

2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine represents a novel, unexplored member of the N-acylphenothiazine family. Based on the chemistry of related compounds, a straightforward synthetic route is proposed. The predicted chemical and biological properties suggest that this compound could be a valuable candidate for further investigation, particularly in the context of cancer chemotherapy and overcoming multidrug resistance. The experimental protocols and characterization data provided in this guide serve as a foundation for the future synthesis and evaluation of this promising molecule.

References

understanding the role of the methoxybenzoyl group in phenothiazine compounds

An In-depth Technical Guide on the Role of the Methoxybenzoyl Group in Phenothiazine Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of the methoxybenzoyl group in phenothiazine compounds. It delves into the structure-activity relationships, pharmacological effects, and the influence of this moiety on the physicochemical properties of these compounds. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of critical pathways and workflows to facilitate a deeper understanding for research and development purposes.

Introduction: The Phenothiazine Scaffold and the Methoxybenzoyl Moiety

The phenothiazine core is a privileged heterocyclic scaffold that forms the basis for a wide range of therapeutic agents.[1][2] Primarily known for their antipsychotic properties, phenothiazine derivatives have also been developed as antihistamines, antiemetics, and antipruritics.[1][2] The therapeutic versatility of phenothiazines stems from the extensive ability to modify their structure, particularly at the N-10 position of the central ring and at the C-2 position of the phenothiazine nucleus.[3][4]

The methoxybenzoyl group is an aromatic acyl group that, when incorporated into a drug molecule, can significantly influence its pharmacological and pharmacokinetic profile. The methoxy group (-OCH3) itself is a common substituent in many approved drugs, valued for its ability to modulate ligand-target binding, improve physicochemical properties, and favorably alter ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.[5] Its incorporation into the benzoyl moiety attached to a phenothiazine core can lead to compounds with unique and potent biological activities.

The Influence of the Methoxybenzoyl Group on Phenothiazine Derivatives

The introduction of a methoxybenzoyl group, typically at the N-10 position of the phenothiazine ring, has been a key strategy in the development of novel therapeutic agents, including potent anticancer compounds.

Structure-Activity Relationships (SAR)

Research into N-benzoylated phenothiazines has elucidated critical structure-activity relationships, particularly in the context of anticancer activity through tubulin polymerization inhibition. Key findings include:

-

Position of the Methoxy Group: The placement of the methoxy group on the terminal benzoyl ring is crucial for biological activity. A methoxy group in the para (4-position) of the benzoyl ring has been shown to confer the highest potency in inhibiting tubulin polymerization.[6]

-

Electron-Withdrawing Groups on the Phenothiazine Core: The antipsychotic activity of phenothiazines is generally increased by the presence of an electron-withdrawing substituent at the C-2 position of the phenothiazine nucleus.[7] This principle also appears to hold for other activities, as seen in N-benzoylated phenothiazines where a 3-cyano group on a related phenoxazine scaffold resulted in potent anticancer agents.[6]

-

Lipophilicity: The overall hydrophobicity of the molecule, influenced by substitutions on both the phenothiazine ring and the benzoyl moiety, plays a significant role in its biological activity, including its ability to act as a multidrug resistance (MDR) modifier.[8] The methoxy group can subtly modulate this property.

Pharmacological Effects

While much of the recent focus on methoxybenzoyl phenothiazines has been on oncology, existing approved drugs containing a methoxy group on the phenothiazine ring (though not as part of a benzoyl group) provide insight into the potential receptor interactions.

-

Multi-Receptor Targeting: Phenothiazines like Levomepromazine (Methotrimeprazine), which has a methoxy group at the 2-position, are known as "dirty drugs" due to their interaction with a wide array of receptors.[9] They act as antagonists at dopamine (D1, D2, D3, D4), serotonin (5-HT1, 5-HT2), histamine (H1), alpha-adrenergic (α1/α2), and muscarinic (M1/M2) receptors.[10][11] This multi-receptor profile is responsible for their broad range of effects, including antipsychotic, sedative, analgesic, and antiemetic properties.[12][13]

-

Antipsychotic and Anxiolytic Activity: Cyamemazine, another phenothiazine, demonstrates atypical antipsychotic behavior with potent anxiolytic effects.[14] This is attributed to its strong antagonism of serotonin 5-HT2A and 5-HT2C receptors, in addition to the typical dopamine D2 receptor blockade.[15][16]

-

Anticancer Activity: A significant finding is the potent anticancer activity of N-benzoylated phenothiazines. Compounds such as 10-(4-methoxybenzoyl)-10H-phenoxazine-3-carbonitrile (a structurally related analog) have demonstrated potent inhibition of tubulin polymerization and cell growth arrest in the G2/M phase of the cell cycle, with IC50 values in the low nanomolar range.[6] This suggests that the methoxybenzoyl moiety can direct the pharmacological activity of the phenothiazine scaffold towards mitotic blockade.

Physicochemical Properties

The methoxybenzoyl group imparts specific physicochemical characteristics to the parent phenothiazine molecule, which are critical for its drug-like properties.[17][18]

-

Lipophilicity and Solubility: The methoxy group can increase lipophilicity compared to a hydroxyl group, which can enhance membrane permeability.[18] However, its impact on overall water solubility must be carefully balanced to ensure adequate bioavailability.[19]

-

Metabolic Stability: The methoxy group can be a site of metabolism, typically through O-demethylation by cytochrome P450 enzymes. This metabolic pathway can lead to the formation of active or inactive metabolites, influencing the drug's duration of action and overall pharmacokinetic profile. For instance, Levomepromazine is extensively metabolized in the liver to various metabolites.[11][20]

-

Molecular Conformation: The methoxy group can influence the conformation of the benzoyl ring and its orientation relative to the phenothiazine core, which can affect how the molecule fits into the binding pocket of its biological target.

Quantitative Data on Methoxybenzoyl Phenothiazine Analogs

The following table summarizes the quantitative data for representative N-benzoylated phenoxazine compounds, which are structurally analogous to N-benzoylated phenothiazines and highlight the potent activity conferred by the methoxybenzoyl group.

| Compound ID | Structure (Phenoxazine Core) | R (Substitution on Benzoyl Ring) | Tubulin Polymerization Inhibition IC50 (µM)[6] | K562 Cell Growth Inhibition IC50 (µM)[6] |

| 33b | 3-cyano-10-(benzoyl)-10H-phenoxazine | 4-OCH₃ | 0.8 | 0.002 |

| 33c | 3-cyano-10-(benzoyl)-10H-phenoxazine | 3-OCH₃, 4-OH | 0.7 | 0.003 |

| 33a | 3-cyano-10-(benzoyl)-10H-phenoxazine | H | >10 | 0.040 |

| 33d | 3-cyano-10-(benzoyl)-10H-phenoxazine | 3,4,5-(OCH₃)₃ | 0.8 | 0.004 |

Data is for N-benzoylated phenoxazines, which serve as close structural analogs to demonstrate the potent effect of the methoxybenzoyl group.

Experimental Protocols

General Synthesis of N-(Methoxybenzoyl) Phenothiazines

This protocol describes a general method for the acylation of the phenothiazine nitrogen.

Materials:

-

Phenothiazine

-

4-Methoxybenzoyl chloride (or other substituted benzoyl chloride)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

Base (e.g., Triethylamine, Pyridine)

-

Sodium hydride (NaH) for deprotonation (alternative method)

-

Argon or Nitrogen gas for inert atmosphere

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

Deprotonation (Method A with NaH): To a solution of phenothiazine (1.0 eq) in anhydrous THF under an inert atmosphere, add sodium hydride (1.1 eq) portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 1 hour or until the evolution of hydrogen gas ceases.[21]

-

Acylation: Cool the resulting solution back to 0 °C and add a solution of 4-methoxybenzoyl chloride (1.1 eq) in anhydrous THF dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Alternative Procedure (Method B with Amine Base): Dissolve phenothiazine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Cool the solution to 0 °C and add 4-methoxybenzoyl chloride (1.1 eq) dropwise.

-

Allow the reaction to stir at room temperature and monitor by TLC.

-

Work-up: Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure N-(4-methoxybenzoyl) phenothiazine.

-

Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

In Vitro Tubulin Polymerization Assay

This protocol outlines a method to assess the inhibitory effect of compounds on tubulin polymerization.

Materials:

-

Tubulin (porcine brain, >99% pure)

-

Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

Guanosine triphosphate (GTP)

-

Test compounds dissolved in DMSO

-

Reference inhibitor (e.g., Colchicine)

-

Temperature-controlled spectrophotometer/plate reader capable of reading at 340 nm

-

96-well plates

Procedure:

-

Preparation: Prepare solutions of the test compounds and reference inhibitor in DMSO. The final concentration of DMSO in the assay should be kept low (<1%) to avoid interference.

-

Assay Mixture: In a 96-well plate on ice, add the polymerization buffer, GTP (to a final concentration of 1 mM), and the desired concentration of the test compound or vehicle control (DMSO).

-

Initiation: Add tubulin to each well to a final concentration of approximately 1 mg/mL. Mix gently.

-

Measurement: Immediately place the plate in the spectrophotometer pre-heated to 37 °C.

-

Monitor the change in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.

-

Data Analysis: Plot absorbance versus time for each concentration. The inhibitory activity is calculated by comparing the rate of polymerization in the presence of the compound to the vehicle control.

-

Determine the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Visualizations

Signaling Pathway of Methoxy-Containing Phenothiazines

The following diagram illustrates the multi-receptor antagonism characteristic of phenothiazines like Levomepromazine.

Caption: Multi-receptor antagonism by methoxy-containing phenothiazines.

Experimental Workflow for Synthesis and Evaluation

This diagram outlines the general workflow from synthesis to biological evaluation of novel methoxybenzoyl phenothiazine derivatives.

Caption: Workflow for development of methoxybenzoyl phenothiazines.

Conclusion

The methoxybenzoyl group is a critical moiety in the design of novel phenothiazine-based therapeutic agents. Its influence extends from modulating fundamental physicochemical properties to directing the pharmacological profile of the resulting compounds, particularly towards potent anticancer activity through mechanisms like tubulin polymerization inhibition. The position of the methoxy substituent on the benzoyl ring is a key determinant of this activity. A comprehensive understanding of the structure-activity relationships, coupled with robust synthetic and screening protocols, will continue to drive the development of next-generation phenothiazine drugs. For researchers in this field, the exploration of different substitution patterns on both the phenothiazine core and the methoxybenzoyl group remains a promising avenue for discovering compounds with enhanced potency and selectivity.

References

- 1. Phenothiazine molecule provides the basic chemical structure for various classes of pharmacotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. m.youtube.com [m.youtube.com]

- 5. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. New phenothiazine-type multidrug resistance modifiers: anti-MDR activity versus membrane perturbing potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Levomepromazine - Wikipedia [en.wikipedia.org]

- 10. What is the mechanism of Levomepromazine? [synapse.patsnap.com]

- 11. Levomepromazine for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mentalhealth.com [mentalhealth.com]

- 13. pdf.hres.ca [pdf.hres.ca]

- 14. go.drugbank.com [go.drugbank.com]

- 15. What is Cyamemazine used for? [synapse.patsnap.com]

- 16. Cyamemazine - Wikipedia [en.wikipedia.org]

- 17. frontiersin.org [frontiersin.org]

- 18. fiveable.me [fiveable.me]

- 19. Chemical Structure-Related Drug-Like Criteria of Global Approved Drugs [mdpi.com]

- 20. Levomepromazine | C19H24N2OS | CID 72287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

The Impact of Chloro Substitution on Phenothiazine Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals